molecular formula C10H8N2S B15209777 4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile CAS No. 87388-74-7

4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B15209777
CAS No.: 87388-74-7
M. Wt: 188.25 g/mol
InChI Key: BJGACHXMDDIRFQ-UHFFFAOYSA-N
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Description

4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 5-position, and a pyrrole ring substituted with a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile typically involves the condensation of a thiophene derivative with a pyrrole derivative under specific reaction conditions. One common method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds to form the thiophene ring . The pyrrole ring can be synthesized through the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids such as aluminum chloride (AlCl3) as catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile is unique due to its combination of a thiophene ring and a pyrrole ring, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

87388-74-7

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

4-(5-methylthiophen-2-yl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C10H8N2S/c1-7-2-3-10(13-7)9-6-12-5-8(9)4-11/h2-3,5-6,12H,1H3

InChI Key

BJGACHXMDDIRFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CNC=C2C#N

Origin of Product

United States

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